molecular formula C9H6ClNO3 B15208324 2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid

2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid

Cat. No.: B15208324
M. Wt: 211.60 g/mol
InChI Key: ZRUFPTHFXTVVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives with unique properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, benzoxazole derivatives have been shown to inhibit the growth of bacteria and fungi by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-(Chloromethyl)-1H-benzo[d]imidazole

Uniqueness

2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group and the carboxylic acid functionality allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various derivatives with potential therapeutic applications .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C9H6ClNO3/c10-4-7-11-6-3-1-2-5(9(12)13)8(6)14-7/h1-3H,4H2,(H,12,13)

InChI Key

ZRUFPTHFXTVVEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.